molecular formula C34H30F12N4P2+2 B14788933 1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)

1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)

Cat. No.: B14788933
M. Wt: 784.6 g/mol
InChI Key: ZRSWFWKWQFGSDD-UHFFFAOYSA-P
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Description

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a biphenyl core linked to bipyridinium units, with hexafluorophosphate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) typically involves the following steps:

    Formation of Biphenyl-4,4’-diylbis(methylene) Intermediate: This step involves the reaction of biphenyl with formaldehyde under acidic conditions to form the biphenyl-4,4’-diylbis(methylene) intermediate.

    Coupling with 4,4’-Bipyridine: The intermediate is then reacted with 4,4’-bipyridine in the presence of a suitable catalyst to form the desired bipyridinium compound.

    Addition of Hexafluorophosphate: Finally, hexafluorophosphate is added to the reaction mixture to form the bis(hexafluorophosphate) salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.

    Reduction: Reduction reactions can convert the bipyridinium units to their corresponding bipyridine forms.

    Substitution: The compound can undergo substitution reactions, particularly at the bipyridinium units, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

Scientific Research Applications

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a molecular probe and in the study of biological systems.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) involves its interaction with molecular targets through its bipyridinium units. These units can participate in redox reactions, electron transfer processes, and binding interactions with various biomolecules. The pathways involved often include oxidative stress, disruption of cellular processes, and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide
  • 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dichloride

Uniqueness

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) is unique due to its hexafluorophosphate counterion, which imparts distinct properties such as higher stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C34H30F12N4P2+2

Molecular Weight

784.6 g/mol

IUPAC Name

4-pyridin-1-ium-4-yl-1-[[4-[4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate

InChI

InChI=1S/C34H28N4.2F6P/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;2*1-7(2,3,4,5)6/h1-24H,25-26H2;;/q+2;2*-1/p+2

InChI Key

ZRSWFWKWQFGSDD-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=[NH+]C=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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